molecular formula C9H15N5O2 B14570234 6-[2-(dimethylamino)ethoxy]-N'-hydroxypyrazine-2-carboximidamide

6-[2-(dimethylamino)ethoxy]-N'-hydroxypyrazine-2-carboximidamide

Cat. No.: B14570234
M. Wt: 225.25 g/mol
InChI Key: FCWWWAATTCODSJ-UHFFFAOYSA-N
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Description

6-[2-(dimethylamino)ethoxy]-N’-hydroxypyrazine-2-carboximidamide is a complex organic compound with a unique structure that includes a pyrazine ring, a dimethylaminoethoxy group, and a hydroxypyrazine carboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(dimethylamino)ethoxy]-N’-hydroxypyrazine-2-carboximidamide typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent functionalization. One common method involves the reaction of dimethylamine with ethylene oxide to form 2-(dimethylamino)ethanol, which is then reacted with pyrazine-2-carboximidamide under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-[2-(dimethylamino)ethoxy]-N’-hydroxypyrazine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethoxy group or the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-[2-(dimethylamino)ethoxy]-N’-hydroxypyrazine-2-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[2-(dimethylamino)ethoxy]-N’-hydroxypyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)ethanol: A related compound with similar functional groups but lacking the pyrazine ring.

    Pyrazine-2-carboximidamide: Shares the pyrazine ring structure but lacks the dimethylaminoethoxy group.

Uniqueness

6-[2-(dimethylamino)ethoxy]-N’-hydroxypyrazine-2-carboximidamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15N5O2

Molecular Weight

225.25 g/mol

IUPAC Name

6-[2-(dimethylamino)ethoxy]-N'-hydroxypyrazine-2-carboximidamide

InChI

InChI=1S/C9H15N5O2/c1-14(2)3-4-16-8-6-11-5-7(12-8)9(10)13-15/h5-6,15H,3-4H2,1-2H3,(H2,10,13)

InChI Key

FCWWWAATTCODSJ-UHFFFAOYSA-N

Isomeric SMILES

CN(C)CCOC1=NC(=CN=C1)/C(=N/O)/N

Canonical SMILES

CN(C)CCOC1=NC(=CN=C1)C(=NO)N

Origin of Product

United States

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